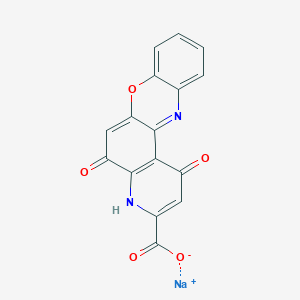

Pirenoxine sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morphine-6-glucuronide is a phase II metabolite of morphine, an opioid used to treat acute and chronic pain. It is formed through the conjugation of morphine with glucuronic acid, which is a primary metabolic pathway for morphine . Morphine-6-glucuronide is known for its analgesic effects, which are more potent than those of morphine itself . it can accumulate to toxic levels in individuals with renal failure .

Mechanism of Action

Target of Action

Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of this compound is to prevent the opacification of the lens, thereby preventing cataract formation .

Mode of Action

This compound works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, this compound helps to prevent cataract formation.

Biochemical Pathways

It is known that this compound interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, this compound can reduce their impact on the lens and thus help to prevent cataract formation.

Result of Action

The primary result of this compound’s action is the reduction in lens cloudiness . In liquid solutions, this compound has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, this compound reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .

Action Environment

The action of this compound is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of this compound may be influenced by the levels of these ions within the eye.

Biochemical Analysis

Biochemical Properties

Pirenoxine Sodium interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .

Cellular Effects

This compound, with its strong antioxidant properties, has demonstrated beneficial effects on lens opacity from in vitro and in vivo models . It has been shown to cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with selenite or calcium ions . The mechanism of selenium-induced cataratogenesis is attributed to decreased calcium-ATPase activity and increased calcium-induced proteolysis .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated hypoglycemic effects in a dose-dependent manner

Metabolic Pathways

It is known to interfere with lens glucose metabolism mediated by AR in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .

Transport and Distribution

Given its role in interacting with selenite or calcium ions, it may be distributed wherever these ions are present .

Subcellular Localization

Given its role in interacting with selenite or calcium ions, it may be localized wherever these ions are present .

Preparation Methods

Morphine-6-glucuronide is synthesized from morphine through a process called glucuronidation. This involves the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the transfer of glucuronic acid to morphine . The synthetic route typically involves the use of glucuronic acid derivatives and specific reaction conditions to ensure the formation of the glucuronide bond . Industrial production methods often involve the use of recombinant enzymes to facilitate the glucuronidation process .

Chemical Reactions Analysis

Morphine-6-glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. It is formed through the glucuronidation of morphine, which involves the addition of a glucuronic acid moiety to the morphine molecule . This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . The major product of this reaction is morphine-6-glucuronide, which has potent analgesic effects .

Scientific Research Applications

Morphine-6-glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is studied for its analgesic properties and its potential use as a pain management drug . Research has shown that morphine-6-glucuronide may have fewer adverse effects compared to morphine, making it a candidate for postoperative analgesia and other pain management therapies . Additionally, it is used in pharmacokinetic studies to understand the metabolism and elimination of morphine in the body .

Comparison with Similar Compounds

Morphine-6-glucuronide is often compared to morphine and morphine-3-glucuronide. While morphine-3-glucuronide is an inactive metabolite with no analgesic effects, morphine-6-glucuronide is a potent analgesic . Morphine-6-glucuronide is also more hydrophilic than morphine, which affects its ability to cross the blood-brain barrier . This makes morphine-6-glucuronide a more attractive analgesic for certain applications, as it may have fewer central nervous system side effects compared to morphine . Other similar compounds include codeine-6-glucuronide and hydromorphone-3-glucuronide, which are also metabolites of opioid drugs .

Biological Activity

Pirenoxine sodium, a derivative of pirenoxine, is primarily recognized for its role in ophthalmology, particularly in the treatment of cataracts. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Pirenoxine (1-hydroxy-5-oxo-5H-pyrido-[3,2-a]-phenoxazine-3-carboxylic acid) is known for its antioxidant properties and ability to inhibit lens opacification. The sodium salt form enhances its solubility and bioavailability for topical applications. The primary mechanism of action involves:

- Inhibition of oxidative stress : Pirenoxine reduces oxidative damage in the lens caused by reactive oxygen species (ROS) and other oxidative agents.

- Prevention of protein denaturation : It stabilizes lens proteins, preventing aggregation that leads to cataract formation.

- Modulation of inflammatory responses : Pirenoxine exhibits anti-inflammatory effects by inhibiting the oxidative catabolism of arachidonic acid, which decreases prostaglandin synthesis .

Therapeutic Applications

This compound is primarily utilized in the following contexts:

- Cataract treatment : It is used topically to prevent or slow the progression of cataracts by reducing lens opacity and improving visual acuity.

- Ocular inflammation : The compound is effective against inflammatory conditions such as uveitis and conjunctivitis due to its anti-inflammatory properties .

In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound in various animal models:

-

Cataract Prevention :

- In a study involving guinea pig lenses, pirenoxine significantly reduced lipid peroxidation and prevented turbidity induced by UV radiation .

- A controlled study showed that pirenoxine eye drops effectively preserved visual acuity in patients with senile cataracts over an observation period ranging from 8 months to 2 years .

- Inflammation Models :

In Vitro Studies

Research has also highlighted the compound's protective effects against oxidative stress:

- UV Radiation Protection : Pirenoxine at concentrations as low as 0.03 µM delayed turbidity formation in cultured corneal cells exposed to UV-B radiation .

- Calcium-Induced Opacification : It was shown to inhibit calcium-induced degradation of lens proteins, suggesting a protective role against cataractogenesis .

Summary of Key Findings

| Study Type | Condition | Key Findings |

|---|---|---|

| In Vivo | Cataract Prevention | Reduced lens opacity and improved visual acuity; effective over long-term use. |

| In Vivo | Inflammation | Comparable anti-inflammatory effects to diclofenac; reduced hyperemia and cellularity. |

| In Vitro | UV Protection | Delayed turbidity formation under UV exposure; effective at low concentrations. |

| In Vitro | Calcium-Induced Damage | Prevented degradation of lens proteins; protective against cataract development. |

Properties

CAS No. |

51410-30-1 |

|---|---|

Molecular Formula |

C16H8N2NaO5 |

Molecular Weight |

331.23 g/mol |

IUPAC Name |

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |

InChI |

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |

InChI Key |

RGHHPSKBKRXNPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |

Key on ui other cas no. |

51410-30-1 |

Related CAS |

1043-21-6 (Parent) |

Synonyms |

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.